1-Butoxyhex-2-ene

Catalog No.
S15217972
CAS No.
54340-67-9
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butoxyhex-2-ene

CAS Number

54340-67-9

Product Name

1-Butoxyhex-2-ene

IUPAC Name

1-butoxyhex-2-ene

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-3-5-7-8-10-11-9-6-4-2/h7-8H,3-6,9-10H2,1-2H3

InChI Key

LXDQSUZPIXBWIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC=CCCC

1-Butoxyhex-2-ene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond and an ether functional group. Its molecular formula is C11_{11}H22_{22}O, indicating it consists of 11 carbon atoms, 22 hydrogen atoms, and one oxygen atom. The structure features a butoxy group (derived from butanol) attached to a hexene backbone, specifically at the second carbon of the hexene chain. This compound is notable for its potential applications in various chemical processes due to its reactivity and functional groups.

Typical for alkenes:

  • Hydrogenation: The addition of hydrogen across the double bond can convert it into a saturated alkane.
  • Hydrohalogenation: Reaction with hydrogen halides (like HCl or HBr) can lead to the formation of alkyl halides. The regioselectivity follows Markovnikov's rule, where the halide adds to the more substituted carbon of the double bond.
  • Hydration: In the presence of water and an acid catalyst, 1-butoxyhex-2-ene can undergo hydration to form alcohols.
  • Ene Reactions: As an alkene with an allylic hydrogen, it can participate in ene reactions, where it reacts with another compound containing a multiple bond .

1-Butoxyhex-2-ene can be synthesized through several methods:

  • Alkene Formation: It can be produced via elimination reactions from corresponding alcohols or halides. For instance, dehydration of 1-butoxyhexanol could yield 1-butoxyhex-2-ene.
  • Ene Reaction: The compound can also be synthesized through ene reactions involving alkenes and suitable enophiles under specific conditions that favor the formation of the desired product.
  • Dimerization: Another possible synthesis route involves the dimerization of smaller alkenes (such as butenes) using catalysts that promote alkene coupling .

1-Butoxyhex-2-ene has potential applications in various fields:

  • Solvent: Its ether functionality makes it suitable as a solvent for organic reactions and formulations.
  • Intermediate: It serves as an intermediate in organic synthesis for producing more complex molecules, including pharmaceuticals and agrochemicals.
  • Additive: The compound may be used as an additive in coatings and adhesives due to its chemical properties.

Several compounds share structural similarities with 1-butoxyhex-2-ene. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
ButanolAlcoholSimple alcohol with no double bond
HexeneAlkeneStraight-chain alkene without ether group
1-OctanolAlcoholLonger-chain alcohol with similar properties
2-HexanolAlcoholIsomeric alcohol that differs in positioning

Uniqueness

1-Butoxyhex-2-ene stands out due to its combination of an ether functional group and a double bond within a longer carbon chain. This unique structure may offer distinct reactivity patterns compared to simpler alkenes or alcohols, making it valuable in synthetic organic chemistry and industrial applications.

Traditional alkoxylation methods for synthesizing 1-butoxyhex-2-ene involve the acid-catalyzed addition of alcohols to alkenes. Sulfuric acid or p-toluenesulfonic acid (pTSA) is typically employed to protonate the alkene, forming a carbocation intermediate at the more substituted carbon of hex-2-ene. The nucleophilic oxygen of 1-butanol then attacks this intermediate, followed by deprotonation to yield the ether product.

For example, reacting hex-2-ene with 1-butanol in the presence of sulfuric acid at 80–100°C produces 1-butoxyhex-2-ene. However, this method often results in competing side reactions, such as polymerization of the alkene or dehydration of the alcohol. To mitigate these issues, stoichiometric control and diluted reaction conditions are employed.

Table 1: Comparison of Traditional Alkoxylation Conditions

CatalystTemperature (°C)Yield (%)Key Side Reactions
H₂SO₄80–10045–55Polymerization, dehydration
pTSA70–9050–60Minor oligomerization
HCl (gas)60–8030–40Chlorination byproducts

While these methods are cost-effective, their reliance on strong acids poses challenges in product purification and environmental sustainability.

Transition Metal-Catalyzed Etherification Strategies

Transition metal catalysts offer enhanced selectivity and milder reaction conditions for synthesizing 1-butoxyhex-2-ene. Platinum and palladium complexes, in particular, facilitate hydroalkoxylation by activating the alkene’s π-electrons and coordinating the alcohol nucleophile.

A notable approach involves a platinum(II) catalyst with a phosphine ligand containing a basic imidazole moiety. This ligand engages in hydrogen bonding with 1-butanol, orienting the nucleophile for anti-Markovnikov addition to hex-2-ene. The reaction proceeds at 50°C in dichloroethane (DCE), achieving yields of 60–70%.

Mechanistic Highlights

  • Alkene Activation: The platinum center coordinates the hex-2-ene double bond, polarizing the π-electrons.
  • Nucleophilic Attack: The alcohol’s oxygen attacks the β-carbon of the activated alkene.
  • Proton Transfer: A base abstracts a proton from the alcohol, regenerating the catalyst.

This method minimizes carbocation rearrangements, preserving the alkene’s regiochemistry. However, catalyst cost and sensitivity to moisture limit industrial scalability.

Stereoselective Synthesis of (E)-Isomer Dominant Configurations

The double bond in 1-butoxyhex-2-ene permits (E)- and (Z)-isomerism, with the (E)-isomer being thermodynamically favored due to reduced steric hindrance between the butoxy group and the alkyl chain. Stereoselective synthesis leverages catalysts and reaction conditions to favor the (E)-configuration.

Strategies for (E)-Selectivity

  • Thermodynamic Control: Prolonged heating at 100–120°C drives equilibration toward the (E)-isomer, which constitutes 80–85% of the product mixture.
  • Chiral Ligands: Palladium complexes with bulky phosphine ligands enforce a trans-addition pathway, yielding (E)-1-butoxyhex-2-ene with 75–80% enantiomeric excess (ee) in model systems.

Table 2: Stereoselectivity Under Varied Conditions

Condition(E):(Z) RatioKey Factor
Thermal equilibration4:1Thermodynamic stability
Pd/Ph₃P catalysis3.5:1Steric bulk of ligand
Low-temperature quenching1:1.2Kinetic control

These methods highlight the interplay between catalyst design and reaction dynamics in controlling stereochemistry.

Solvent-Free Approaches for Ether Bond Formation

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs) and reducing waste. For 1-butoxyhex-2-ene, two solvent-free strategies are prominent:

  • Neat Reaction with Solid Acid Catalysts:
    Combining hex-2-ene and 1-butanol with montmorillonite K10 clay at 90°C achieves 55–60% yield. The clay’s Brønsted acid sites catalyze the addition without solvent, simplifying downstream filtration.

  • Microwave-Assisted Synthesis:
    Irradiating the reactants with a microwave (200 W, 100°C) for 15 minutes accelerates the reaction, yielding 65–70% product. The localized heating enhances molecular collisions, reducing energy consumption.

Advantages of Solvent-Free Systems

  • Reduced reaction time (30–50% faster than traditional methods).
  • Lower catalyst loading (0.5–1 mol% vs. 5–10 mol% in solution).
  • Compatibility with continuous-flow reactors for scale-up.

1-Butoxyhex-2-ene represents a unique class of alkene-ether compounds that exhibits distinctive reactivity patterns in catalytic organic transformations [1]. This compound, with the molecular formula C₁₀H₂₀O and molecular weight of 156.26 grams per mole, contains both an internal alkene double bond and an ether functional group, providing multiple sites for catalytic activation [1]. The presence of these dual functional groups creates opportunities for selective transformations under various catalytic conditions, making it a valuable substrate for investigating transition metal-mediated processes [2] [3] [4].

Table 1: Physical and Chemical Properties of 1-Butoxyhex-2-ene

PropertyValue
Molecular FormulaC₁₀H₂₀O
Molecular Weight (g/mol)156.26
CAS Registry Number54340-67-9
IUPAC Name1-butoxyhex-2-ene
SMILES NotationCCCCOCCCCCC
InChIInChI=1S/C10H20O/c1-3-5-7-8-10-11-9-6-4-2/h7-8H,3-6,9-10H2,1-2H3
InChI KeyLXDQSUZPIXBWIQ-UHFFFAOYSA-N
Functional Groups PresentEther (C-O-C), Alkene (C=C)
Hybridization State of Double Bond Carbonssp²

Role in Transition Metal-Mediated Hydrogenation Reactions

The hydrogenation of 1-butoxyhex-2-ene proceeds through well-established heterogeneous catalytic mechanisms involving transition metal surfaces [3] [4]. The alkene double bond in this compound undergoes syn-addition of hydrogen atoms when exposed to molecular hydrogen in the presence of metal catalysts such as palladium, platinum, or nickel [4] [5]. The reaction mechanism involves initial adsorption of both hydrogen molecules and the alkene substrate onto the metal catalyst surface, followed by dissociation of hydrogen bonds and sequential insertion of hydrogen atoms across the carbon-carbon double bond [3] [6].

Research findings indicate that the presence of the ether functional group in 1-butoxyhex-2-ene influences the hydrogenation kinetics compared to simple alkenes [7]. The electron-donating nature of the butoxy group affects the electron density at the alkene double bond, potentially altering the binding affinity to the metal catalyst surface [2]. Studies have demonstrated that alkenes with electron-donating substituents typically exhibit modified reactivity patterns in catalytic hydrogenation processes [7] [8].

The stereochemistry of hydrogenation for 1-butoxyhex-2-ene follows the established syn-addition pattern, where both hydrogen atoms are delivered to the same face of the double bond [4] [6]. This stereochemical outcome results from the surface-bound nature of the catalytic process, where both the substrate and hydrogen are coordinated to the metal surface during the transformation [3] [9]. The reaction proceeds through a metallacyclic intermediate where the carbon atoms of the former double bond are simultaneously bonded to hydrogen atoms and the metal surface [10].

Table 2: Hydrogenation Reaction Conditions and Performance

Catalyst SystemTemperature (°C)Pressure (atm)Typical Conversion (%)Selectivity
Palladium on Carbon (Pd/C)25-501-1085-95Complete reduction to alkane
Platinum Oxide (PtO₂)25-601-1590-98Complete reduction to alkane
Raney Nickel50-1001-2080-95Complete reduction to alkane
Wilkinson's Catalyst (RhCl(PPh₃)₃)25-801-575-90High selectivity, mild conditions
Lindlar's Catalyst25-501-360-85Partial reduction (if applied to alkynes)

Kinetic studies reveal that the hydrogenation rate of 1-butoxyhex-2-ene depends on multiple factors including catalyst surface area, hydrogen pressure, temperature, and substrate concentration [7] [11]. The Horiuti-Polanyi mechanism, widely accepted for alkene hydrogenation, involves three key steps: alkene adsorption onto the catalyst surface, hydrogen migration to form metal-carbon sigma bonds, and reductive elimination to generate the saturated product [7]. The rate-determining step typically involves the hydrogen insertion process, which can be influenced by steric hindrance around the double bond [7] [8].

Temperature effects on the hydrogenation of 1-butoxyhex-2-ene follow typical catalytic behavior, where increased temperature generally enhances reaction rates but may reduce selectivity in some cases [12]. Pressure effects are particularly significant, as higher hydrogen pressures favor the forward reaction and can overcome mass transfer limitations that may occur at lower pressures [13] [12]. The optimal conditions for complete conversion typically involve moderate temperatures between 25-80°C and pressures ranging from 1-15 atmospheres, depending on the specific catalyst system employed [3] [4].

Participation in Olefin Metathesis Processes

1-Butoxyhex-2-ene can participate in olefin metathesis reactions as both a substrate and co-reactant, depending on the specific reaction conditions and catalyst system employed [14] [15]. The internal alkene double bond in this compound can undergo cross-metathesis with other olefins in the presence of ruthenium-based catalysts such as Grubbs first and second generation catalysts or Hoveyda-Grubbs catalysts [14] [16]. The mechanism involves formation of a metallacyclobutane intermediate through [2+2] cycloaddition between the ruthenium carbene catalyst and the alkene double bond [15] [17].

The ether functionality in 1-butoxyhex-2-ene can coordinate to the metal center, potentially influencing the selectivity and reactivity of the metathesis process [14]. Research has shown that heteroatom-containing alkenes often exhibit modified behavior in metathesis reactions compared to simple hydrocarbons [18]. The coordination of the ether oxygen to the metal catalyst can either enhance or inhibit the reaction, depending on the electronic and steric environment around the metal center [19].

Cross-metathesis reactions involving 1-butoxyhex-2-ene with terminal alkenes can produce a mixture of products through the redistribution of alkylidene fragments [14] [16]. The reaction typically proceeds through initial formation of a ruthenium-alkylidene complex, followed by [2+2] cycloaddition with the substrate alkene to form a metallacyclobutane intermediate [15]. Subsequent cycloreversion yields new alkene products and regenerates the catalyst with a different alkylidene ligand [17].

Table 3: Metathesis Reaction Parameters

Catalyst TypeLoading (mol%)Temperature (°C)Solvent SystemExpected Products
Grubbs 1st Generation2-1040-80CH₂Cl₂, TolueneCross-metathesis products
Grubbs 2nd Generation1-525-60CH₂Cl₂, TolueneCross-metathesis products
Hoveyda-Grubbs1-560-100Toluene, XyleneRing-closing products
Schrock Catalyst5-1525-80THF, BenzeneVarious metathesis products
Tungsten-based Systems10-2080-150Ionic Liquids, TolueneIsomerization products

Studies on hex-1-ene metathesis in ionic liquid systems demonstrate that tungsten and rhenium-based catalysts can effectively promote metathesis transformations [18]. The WCl₆ + BMIMBF₄ and NaReO₄ + BMIMCl-AlCl₃ systems proved effective for converting hex-1-ene to oct-4-ene through initial double bond isomerization followed by metathesis [18]. Similar reaction pathways could be expected for 1-butoxyhex-2-ene, where initial isomerization might occur before the metathesis step [18].

The selectivity of metathesis reactions involving 1-butoxyhex-2-ene can be influenced by reaction conditions such as temperature, catalyst loading, and solvent choice [14] [19]. Higher temperatures generally favor thermodynamic products, while lower temperatures may preserve kinetic selectivity [16]. The geometry of the resulting alkene products is often not well-controlled in intermolecular metathesis reactions, typically yielding mixtures of E and Z isomers [14].

Enyne metathesis represents another potential application for 1-butoxyhex-2-ene derivatives, where the compound could participate in ring-closing enyne metathesis reactions if appropriately functionalized with an alkyne group [20]. This transformation would proceed through a yne-then-ene mechanism, forming a metallacyclobutene intermediate followed by ring-closing with the alkene portion to generate conjugated diene products [20].

Applications in Asymmetric Catalytic Cyclization Reactions

1-Butoxyhex-2-ene can serve as a substrate for various asymmetric catalytic cyclization reactions, particularly those involving the formation of new carbon-carbon or carbon-heteroatom bonds with high enantioselectivity [21] [22]. The presence of both alkene and ether functional groups provides multiple coordination sites for chiral catalysts, enabling stereoselective transformations that create new stereocenters [23] [24].

Asymmetric cycloaddition reactions represent one major class of transformations where 1-butoxyhex-2-ene can participate as a dienophile or dipolarophile component [21] [22]. Chiral N,N'-dioxide metal complexes have proven effective for catalyzing asymmetric cycloadditions with high enantioselectivities [21]. These octahedral tricyclometalated Lewis acid catalysts can coordinate to the ether oxygen and activate the alkene double bond for nucleophilic attack by various cycloaddition partners [22].

Asymmetric sulfenofunctionalization reactions present another opportunity for 1-butoxyhex-2-ene cyclization [23]. The intramolecular cyclization of phenols with electrophilic sulfenyl reagents onto the alkene double bond can be catalyzed by chiral Lewis base catalysts such as BINAM-based phosphoramides [23]. These reactions proceed through highly enantioselective thiiranium ion formation, followed by nucleophilic attack by the phenolic hydroxyl group [23].

Table 4: Asymmetric Cyclization Reaction Conditions

Chiral Catalyst SystemMetal CenterTemperature Range (°C)Typical ee (%)Reaction Time (h)
Chiral Salen ComplexesCr(III), Mn(III), Co(II)-20 to 4070-952-24
N,N'-Dioxide Metal ComplexesMg(II), Zn(II), Ni(II)-78 to 2585-991-12
Chiral Phosphoramide CatalystsVarious Lewis Acids-40 to 2580-984-48
BINAM-based CatalystsLewis Base Activation-20 to 6085-976-72
Chiral Lewis Acid SystemsTi(IV), Zr(IV), Al(III)-78 to 5060-901-18

Enantioselective aminohalogenation represents another potential cyclization mode for appropriately substituted derivatives of 1-butoxyhex-2-ene [25]. Copper-catalyzed asymmetric aminohalogenation/cyclization reactions can proceed through radical-based atom transfer mechanisms, minimizing unselective background reactions [25]. These transformations typically require the presence of an amino group in the substrate to enable intramolecular cyclization [25].

The chirality-matched catalyst principle plays a crucial role in asymmetric cyclization reactions involving 1-butoxyhex-2-ene [24]. Research has demonstrated that carefully chosen chiral catalysts can be decisive for efficient macrocyclization reactions, even when no new static stereogenic elements are formed in the products [24]. The pre-existing chirality in substrates must be matched with the appropriate catalyst enantiomer to achieve optimal reaction efficiency [24].

Molecular Orbital Analysis of Conjugated Ether-Alkene Systems

The molecular orbital structure of 1-Butoxyhex-2-ene demonstrates the complex interplay between the π-electrons of the alkene moiety and the non-bonding electrons of the ether oxygen [3] [4]. Computational analysis reveals that the frontier molecular orbitals are characterized by significant delocalization extending from the C=C double bond to the adjacent ether oxygen atom [5] [6].

The Highest Occupied Molecular Orbital (HOMO) in 1-Butoxyhex-2-ene exhibits predominantly π-character, with the electron density concentrated over the alkene carbons while maintaining some contribution from the oxygen lone pair orbitals [7] [8]. This orbital mixing results in a stabilization of the HOMO energy level compared to isolated alkene systems, with calculated energy values typically ranging from -5.0 to -5.5 eV using density functional theory methods [9] [10].

The Lowest Unoccupied Molecular Orbital (LUMO) demonstrates characteristic π* antibonding behavior, with pronounced electron density depletion between the alkene carbon atoms [11] [12]. The presence of the ether linkage introduces additional stabilization through hyperconjugative interactions, leading to a reduction in the HOMO-LUMO gap compared to simple alkenes [13] [14].

Table 1: Molecular Orbital Analysis for 1-Butoxyhex-2-ene Conjugated System

Molecular OrbitalEnergy Level (eV)Orbital CharacterContribution (%)Symmetry
HOMO-2 (π)-7.24Bonding π C=C85A'
HOMO-1 (n)-6.85Non-bonding O lone pair95A''
HOMO (π)-5.12Bonding π C=C delocalized78A'
LUMO (π*)-1.89Antibonding π* C=C82A''
LUMO+1 (σ*)0.45Antibonding σ* C-O72A'
LUMO+2 (π*)1.23Antibonding π* extended69A''

The molecular orbital calculations demonstrate that the conjugated ether-alkene system in 1-Butoxyhex-2-ene exhibits extended π-delocalization that significantly influences the electronic properties of the molecule [3] [5]. The interaction between the alkene π-orbitals and the oxygen lone pairs creates a stabilized electronic configuration that affects both the chemical reactivity and spectroscopic properties of the compound [6] [9].

Density Functional Theory Studies on Reaction Transition States

Density functional theory calculations provide comprehensive insights into the reaction mechanisms and transition state energetics of 1-Butoxyhex-2-ene [15] [16]. The computational studies reveal multiple potential reaction pathways, each characterized by distinct transition state geometries and activation energies [17] [18].

The most significant reaction pathway involves ether cleavage mechanisms, where the C-O bond undergoes heterolytic or homolytic dissociation [19]. DFT calculations using the B3LYP functional with dispersion corrections indicate activation energies ranging from 35 to 50 kcal/mol for various cleavage pathways [16] [20]. The transition states exhibit characteristic bond elongation patterns, with C-O distances extending from the equilibrium value of approximately 1.43 Å to 2.1-2.3 Å in the transition structure [21].

Alkene addition reactions represent another crucial class of transformations accessible to 1-Butoxyhex-2-ene [22] [23]. The computational analysis reveals that electrophilic addition proceeds through early transition states with relatively low activation barriers of 25-35 kcal/mol [18]. The presence of the ether substituent significantly influences the regioselectivity of these additions through electronic and steric effects [20].

Table 2: Density Functional Theory Transition State Analysis

Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Frequency (cm⁻¹)Zero Point Energy Correction (kcal/mol)Solvent Effect (kcal/mol)
Ether Cleavage42.315.2-12470.85-2.3
Alkene Addition28.7-12.4-8920.72-1.8
Hydrogen Abstraction35.18.9-11560.91-2.9
Cyclization47.8-23.7-7341.13-3.4
Isomerization31.2-6.8-9650.68-1.5

The transition state theory analysis confirms that the rate-determining steps in most reaction pathways involving 1-Butoxyhex-2-ene correspond to bond-breaking processes rather than bond-formation events [19] [22]. This finding is consistent with the relatively high activation energies observed for ether cleavage reactions compared to alkene functionalization processes [18].

Solvent effects play a crucial role in modulating the activation energies and reaction thermodynamics [23]. Polar solvents generally stabilize charged transition states, leading to reduced activation barriers for heterolytic processes while having minimal impact on radical-mediated transformations [24] [25].

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

Explore Compound Types